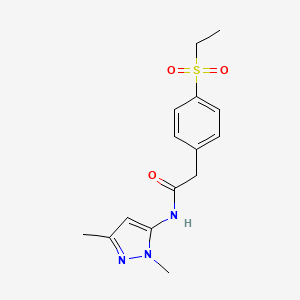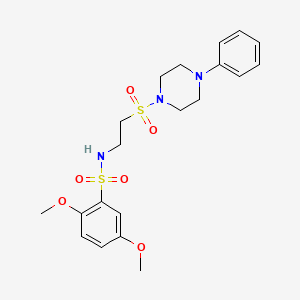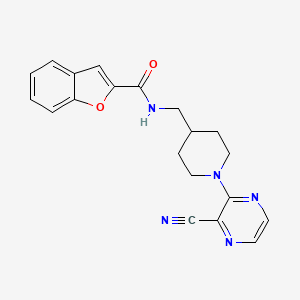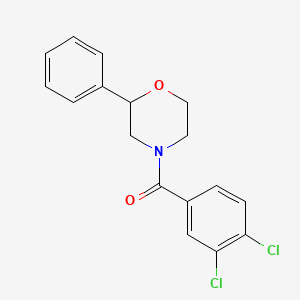
N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide, also known as DPPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DPPA belongs to the class of pyrazole compounds and has been studied for its ability to inhibit certain enzymes and receptors in the body.
Aplicaciones Científicas De Investigación
Coordination Chemistry and Antioxidant Activity
A study by Chkirate et al. (2019) on pyrazole-acetamide derivatives highlighted the synthesis of novel Co(II) and Cu(II) coordination complexes, demonstrating the effect of hydrogen bonding on self-assembly processes. These complexes were characterized for their antioxidant activity, revealing significant potential in this area (Chkirate et al., 2019).
Antimicrobial Activity
Darwish et al. (2014) synthesized new heterocyclic compounds incorporating a sulfamoyl moiety, showing promising results as antimicrobial agents. This study underlines the versatility of pyrazole-based compounds in developing new treatments for bacterial and fungal infections (Darwish et al., 2014).
Potential Antipsychotic Agents
Wise et al. (1987) described the synthesis and pharmacological evaluation of a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, identifying compounds with an antipsychotic-like profile in behavioral animal tests. These compounds did not interact with dopamine receptors, unlike clinically available antipsychotic agents, offering a new direction for antipsychotic drug development (Wise et al., 1987).
Synthesis and Evaluation of Novel Compounds
Further research into the synthesis of novel compounds and their biological evaluation showcases the broad applicability of pyrazole-based derivatives. For instance, Rahmouni et al. (2014) explored the synthesis of novel isoxazolines and isoxazoles, highlighting the chemical diversity and potential utility of these compounds in various scientific research applications (Rahmouni et al., 2014).
Propiedades
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-2-(4-ethylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-4-22(20,21)13-7-5-12(6-8-13)10-15(19)16-14-9-11(2)17-18(14)3/h5-9H,4,10H2,1-3H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKEBDUFPZKZEPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC(=NN2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Methylcarbamoyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B2393323.png)

![1-(3-Chloro-2-methylphenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2393326.png)
![2-[[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]-ethylamino]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2393327.png)


![2-Bromo-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2393337.png)
![2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfonyl}-N-methylacetamide](/img/structure/B2393338.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,4-difluorobenzamide](/img/structure/B2393339.png)


![3-(1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2393344.png)
![N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2393345.png)